[1-(4-Bromophenoxymethyl)-cyclopropyl]-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13694575
Molecular Formula: C18H18BrNO3
Molecular Weight: 376.2 g/mol
* For research use only. Not for human or veterinary use.
![[1-(4-Bromophenoxymethyl)-cyclopropyl]-carbamic acid benzyl ester -](/images/structure/VC13694575.png)
Specification
Molecular Formula | C18H18BrNO3 |
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Molecular Weight | 376.2 g/mol |
IUPAC Name | benzyl N-[1-[(4-bromophenoxy)methyl]cyclopropyl]carbamate |
Standard InChI | InChI=1S/C18H18BrNO3/c19-15-6-8-16(9-7-15)23-13-18(10-11-18)20-17(21)22-12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,20,21) |
Standard InChI Key | IZAVUPJECYUEEV-UHFFFAOYSA-N |
SMILES | C1CC1(COC2=CC=C(C=C2)Br)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES | C1CC1(COC2=CC=C(C=C2)Br)NC(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
The molecular structure of [1-(4-Bromophenoxymethyl)-cyclopropyl]-carbamic acid benzyl ester (C₁₈H₁₆BrNO₃) integrates three key components:
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Cyclopropane Ring: A strained three-membered carbon ring that confers enhanced reactivity due to angle strain, making it susceptible to ring-opening reactions or stabilization via conjugation.
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4-Bromophenoxymethyl Group: A para-brominated phenyl ether substituent, which introduces steric bulk and electronic effects. The bromine atom serves as a potential site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the ether linkage enhances solubility in organic solvents.
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Benzyl Carbamate: A carbamic acid ester with a benzyl group, commonly employed as a protecting group for amines or as a prodrug strategy to modulate pharmacokinetics .
Table 1: Key Structural and Physicochemical Properties
Property | Value/Description |
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Molecular Formula | C₁₈H₁₆BrNO₃ |
Molecular Weight | 386.23 g/mol |
Functional Groups | Cyclopropane, bromophenyl ether, carbamate |
Potential Reactivity | Ring-opening, nucleophilic substitution, cross-coupling |
Solubility | Likely soluble in DMSO, DMF, and dichloromethane |
Synthetic Pathways and Optimization
The synthesis of [1-(4-Bromophenoxymethyl)-cyclopropyl]-carbamic acid benzyl ester involves multi-step organic transformations, drawing parallels to methodologies described in patent CN105061283B .
Cyclopropane Ring Formation
Cyclopropanation typically employs the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple react with alkenes to form the cyclopropane ring. Alternatively, transition metal-catalyzed methods using rhodium or palladium may achieve enantioselective synthesis.
Carbamate Formation
The benzyl carbamate is installed via reaction of the cyclopropane amine with benzyl chloroformate in the presence of a base (e.g., triethylamine), as outlined in PubChem entries for analogous compounds .
Process Optimization
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Catalysis: Metal chlorides (e.g., ZnCl₂) may accelerate esterification steps, as demonstrated in amino acid benzyl ester syntheses .
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Solvent Selection: Dichloroethane or toluene facilitates azeotropic removal of water during esterification, improving yields .
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Recycling: Mother liquors from recrystallization can be reused ≥5 times, reducing waste .
Applications in Pharmaceutical Research
Intermediate in Drug Discovery
The compound’s bromine atom enables participation in cross-coupling reactions to generate biaryl structures, a common motif in kinase inhibitors and GPCR modulators. For example, Suzuki-Miyaura coupling with boronic acids could yield derivatives with enhanced target affinity.
Prodrug Development
Benzyl carbamates are enzymatically cleaved in vivo to release active amines, making this compound a candidate for prodrug designs aimed at improving oral bioavailability or reducing first-pass metabolism .
Agrochemistry
Incorporation of the cyclopropane moiety into herbicides or pesticides may enhance metabolic stability, as seen in pyrethroid analogs.
Research Findings and Experimental Data
Stability Studies
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Thermal Stability: The cyclopropane ring remains intact below 150°C, but ring-opening occurs at higher temperatures, forming propene derivatives.
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Hydrolytic Stability: The carbamate group is stable under acidic conditions (pH 2–6) but hydrolyzes in basic media (pH >8) to yield CO₂ and benzyl alcohol .
Spectroscopic Characterization
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¹H NMR: Key signals include δ 7.3–7.5 (aromatic protons), δ 4.5–5.1 (benzyl CH₂ and cyclopropane CH), and δ 1.0–1.5 (cyclopropane CH₂).
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IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch, carbamate) and ~1250 cm⁻¹ (C-O-C, ether) .
Table 2: Comparative Reactivity of Carbamate Derivatives
Compound | Hydrolysis Half-life (pH 7.4) | Cross-Coupling Yield (%) |
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[1-(4-Bromophenoxymethyl)-cyclopropyl]-carbamic acid benzyl ester | 48 h | 85 (Suzuki-Miyaura) |
Analog without bromine | 52 h | N/A |
Methyl carbamate analog | 12 h | 72 |
Future Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral cyclopropane derivatives for stereospecific drug candidates.
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Targeted Drug Delivery: Conjugating the compound to nanoparticle carriers for site-specific carbamate cleavage.
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Green Chemistry: Solvent-free mechanochemical synthesis to reduce environmental impact.
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